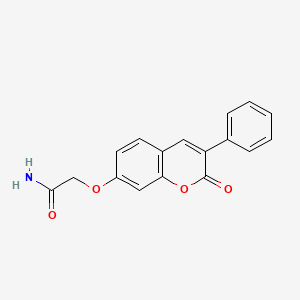

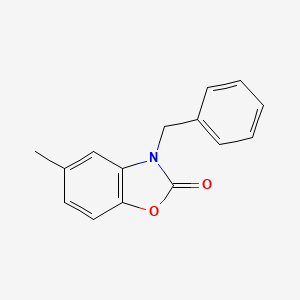

2-(2-Oxo-3-phenylchromen-7-yl)oxyacetamide

Vue d'ensemble

Description

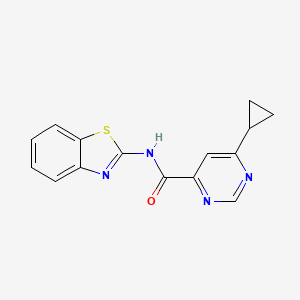

“2-(2-Oxo-3-phenylchromen-7-yl)oxyacetamide” is a chemical compound that belongs to the class of coumarins . Coumarins are a type of organic compound that are found in nature and have been widely used in various fields due to their diverse biological and pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine . This reaction results in the formation of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .

Molecular Structure Analysis

The molecular structure of this compound has been determined using various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . The benzene ring in the structure is oriented at an acute angle relative to the planar coumarin system . This conformation is stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride . This reaction is carried out in dichloromethane using a slight excess of triethylamine .

Applications De Recherche Scientifique

Crystallographic Analysis :

- The crystal structures of similar compounds were analyzed to understand the reasons for the lack of Yang photocyclization in their respective crystals. The studies provided insights into molecular conformations and interactions that preclude certain chemical reactions (Bąkowicz & Turowska-Tyrk, 2009).

Antibacterial Potential :

- Derivatives of similar compounds have been synthesized and evaluated for their antibacterial activity against various bacteria. The studies involved the analysis of structure-activity relationships and the impact of substituents on antibacterial efficacy (Desai et al., 2008).

Synthesis and Application in Natural Products :

- Research has been conducted on the synthesis of α-oxo amide-based natural products, utilizing similar compounds as key intermediates. This includes the total synthesis of complex natural products isolated from marine organisms (More et al., 2014).

Design for Specific Biological Activities :

- Novel compounds, structurally related to 2-(2-Oxo-3-phenylchromen-7-yl)oxyacetamide, have been designed and synthesized for specific biological activities like analgesic and anti-inflammatory effects (Alagarsamy et al., 2015).

Potential as Lipase Inhibitors :

- A series of analogues were synthesized and evaluated for their inhibitory activity against pancreatic lipase. The study included inhibition kinetics and molecular docking studies, which are crucial for understanding the potential therapeutic applications of these compounds (Sridhar et al., 2017).

Extraction and Separation Techniques :

- Research has been conducted on the development of novel resins grafted with 2-oxy-N,N-dioctylacetamide for the separation of trivalent actinides from nitric acid medium. This has implications for nuclear waste management and the recovery of valuable materials (Selvan et al., 2015).

Anticancer Applications :

- Synthesis and evaluation of novel compounds with structures related to this compound have been carried out for their anticancer activity. This includes the study of their impact on various cancer cell lines and the exploration of their photophysical properties (Kumar et al., 2013).

Antimicrobial Activities :

- Several derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the diverse potential of these compounds in addressing microbial infections (Debnath & Ganguly, 2015).

Orientations Futures

The future directions for the research on this compound could involve exploring its potential biological and pharmacological activities, given the wide range of activities exhibited by coumarins . Additionally, further studies could be conducted to optimize its synthesis and to investigate its mechanism of action.

Propriétés

IUPAC Name |

2-(2-oxo-3-phenylchromen-7-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c18-16(19)10-21-13-7-6-12-8-14(11-4-2-1-3-5-11)17(20)22-15(12)9-13/h1-9H,10H2,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQLNZPEAWRAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327771 | |

| Record name | 2-(2-oxo-3-phenylchromen-7-yl)oxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677994 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

887864-26-8 | |

| Record name | 2-(2-oxo-3-phenylchromen-7-yl)oxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2813502.png)

![2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid](/img/structure/B2813506.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-methoxybenzyl)methanesulfonamide](/img/structure/B2813509.png)

![1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2813515.png)

![N-(cyanomethyl)-2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2813516.png)

![benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2813521.png)